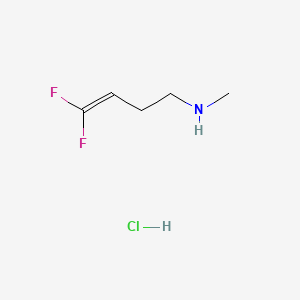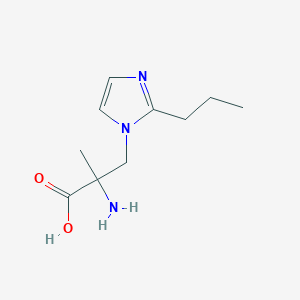
Ethyl (aminomethyl)methylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (aminomethyl)(methyl)phosphinate is an organophosphorus compound that contains a phosphinate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (aminomethyl)(methyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of ethyl phosphinate with formaldehyde and an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of ethyl (aminomethyl)(methyl)phosphinate often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (aminomethyl)(methyl)phosphinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert it into different phosphinate derivatives.
Substitution: It can participate in substitution reactions where the aminomethyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields phosphinate oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Ethyl (aminomethyl)(methyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of various industrial chemicals and materials, including flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of ethyl (aminomethyl)(methyl)phosphinate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include phosphorylation or dephosphorylation reactions, which are crucial in many biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ethyl (aminomethyl)(methyl)phosphinate include:
- Methyl (aminomethyl)(methyl)phosphinate
- Ethyl (aminomethyl)(ethyl)phosphinate
- Dimethyl (aminomethyl)phosphinate
Uniqueness
Ethyl (aminomethyl)(methyl)phosphinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
89175-75-7 |
|---|---|
Formule moléculaire |
C4H12NO2P |
Poids moléculaire |
137.12 g/mol |
Nom IUPAC |
[ethoxy(methyl)phosphoryl]methanamine |
InChI |
InChI=1S/C4H12NO2P/c1-3-7-8(2,6)4-5/h3-5H2,1-2H3 |
Clé InChI |
BGYJRBZDCNEDMA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid](/img/structure/B13542745.png)


![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)

![{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)





![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
